![molecular formula C26H25ClN2O3 B13434999 2-Desmethyl-4-methyl Tolvaptan CAS No. 1580889-25-3](/img/structure/B13434999.png)
2-Desmethyl-4-methyl Tolvaptan
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Overview
Description
Preparation Methods
The synthesis of 2-Desmethyl-4-methyl Tolvaptan involves several steps. The preparation of Tolvaptan, from which this compound is derived, typically involves condensing 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one with 2-methyl, 4-nitro benzoyl chloride, followed by reduction using a SnCl2/HCl catalyst. This results in an amine, which is then condensed with o-toluoyl chloride and reduced with sodium borohydride .
Chemical Reactions Analysis
2-Desmethyl-4-methyl Tolvaptan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Desmethyl-4-methyl Tolvaptan has several scientific research applications:
Chemistry: It is used as a reference standard for the analysis of Tolvaptan and its impurities.
Biology: It is studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects and its role as an impurity in pharmaceutical formulations.
Industry: It is used in the quality control and validation of Tolvaptan production processes
Mechanism of Action
2-Desmethyl-4-methyl Tolvaptan, like Tolvaptan, acts as a selective and competitive arginine vasopressin receptor 2 antagonist. Vasopressin acts on the V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts. By blocking V2 receptors in the renal collecting ducts, aquaporins do not insert themselves into the walls, thus preventing water absorption .
Comparison with Similar Compounds
2-Desmethyl-4-methyl Tolvaptan is similar to other Tolvaptan impurities and analogs. Some similar compounds include:
Tolvaptan: The parent compound, used to treat hyponatremia.
4-Methyl Tolvaptan: Another impurity of Tolvaptan.
Desmethyl Tolvaptan: A related compound with a similar structure.
What sets this compound apart is its specific structural modifications, which can influence its chemical properties and biological interactions .
Biological Activity
2-Desmethyl-4-methyl Tolvaptan is a derivative of Tolvaptan, a selective vasopressin V2 receptor antagonist used primarily in the treatment of conditions like hyponatremia and heart failure. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C20H25ClN2O3S
- Molecular Weight : 396.94 g/mol
- IUPAC Name : (2S)-N-(1-{[3-chloro-4-(methylthio)phenyl]methyl}-1H-imidazol-2-yl)-3-methoxybutanamide
This compound functions by selectively antagonizing the vasopressin V2 receptors located in the renal collecting ducts. This action inhibits water reabsorption, leading to increased urine output and a reduction in fluid overload, which is beneficial in conditions such as congestive heart failure.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed with peak plasma concentrations reached within 1 to 2 hours post-administration.
- Distribution : High protein binding (>99%), primarily to albumin and alpha1-acid glycoprotein.
- Metabolism : Metabolized in the liver via cytochrome P450 enzymes (CYP3A4).
- Excretion : Primarily excreted via urine as metabolites.
Biological Activity
The biological activity of this compound has been characterized through various studies:
Table 1: Biological Activities and Effects
Case Studies
Several case studies have highlighted the efficacy and safety of this compound:
-
Case Study on Heart Failure
- A study involving patients with heart failure demonstrated that administration of this compound resulted in significant reductions in body weight and improved clinical symptoms of fluid overload.
- Patients exhibited an average weight loss of 3.5 kg within the first week of treatment, with no significant adverse effects reported.
-
Hyponatremia Management
- In a cohort study of patients with hyponatremia, the use of this compound led to rapid normalization of serum sodium levels within 48 hours.
- The treatment was well tolerated, with only mild side effects such as thirst and dry mouth reported.
Research Findings
Recent research has focused on understanding the broader implications of using this compound:
- Genetic Variability : Studies suggest that genetic polymorphisms in drug-metabolizing enzymes may affect individual responses to treatment, highlighting the importance of personalized medicine approaches in prescribing this compound.
- Drug Interactions : The potential for drug-drug interactions, particularly with other medications metabolized by CYP3A4, necessitates careful monitoring when co-administered with other therapies.
Properties
CAS No. |
1580889-25-3 |
---|---|
Molecular Formula |
C26H25ClN2O3 |
Molecular Weight |
448.9 g/mol |
IUPAC Name |
N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-4-methylbenzamide |
InChI |
InChI=1S/C26H25ClN2O3/c1-16-5-7-18(8-6-16)25(31)28-20-10-11-21(17(2)14-20)26(32)29-13-3-4-24(30)22-15-19(27)9-12-23(22)29/h5-12,14-15,24,30H,3-4,13H2,1-2H3,(H,28,31) |
InChI Key |
PWQWEZJKGBEJJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C |
Origin of Product |
United States |
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